molecular formula C21H25Cl2NO6 B11981534 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate

Cat. No.: B11981534
M. Wt: 458.3 g/mol
InChI Key: LYKDSPMXUJGKGB-AWEZNQCLSA-N
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Description

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate is a synthetic organic compound. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by the presence of a chromenone core substituted with chlorine atoms, a methyl group, and a tert-butoxycarbonyl-protected amino acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Chlorination: The chromenone core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 6 positions.

    Esterification: The resulting dichlorochromenone is esterified with (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromenone core, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The chlorine atoms and the tert-butoxycarbonyl-protected amino acid ester moiety contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-amino-4-methylpentanoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.

    3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-ethylpentanoate: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.

Uniqueness

The presence of the tert-butoxycarbonyl-protected amino acid ester in 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate provides it with unique stability and reactivity profiles, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H25Cl2NO6

Molecular Weight

458.3 g/mol

IUPAC Name

(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C21H25Cl2NO6/c1-10(2)7-14(24-20(27)30-21(4,5)6)18(25)29-16-9-15-12(8-13(16)22)11(3)17(23)19(26)28-15/h8-10,14H,7H2,1-6H3,(H,24,27)/t14-/m0/s1

InChI Key

LYKDSPMXUJGKGB-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C)Cl

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC(C)C)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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